molecular formula C20H15ClN4O2 B10991777 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

Cat. No.: B10991777
M. Wt: 378.8 g/mol
InChI Key: CBRWSILSMLZLEG-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is a pyridazinone-acetamide hybrid featuring a 4-chlorophenyl-substituted pyridazinone core linked via an acetamide bridge to an indol-4-yl group. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the indole moiety contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H15ClN4O2/c21-14-6-4-13(5-7-14)16-8-9-20(27)25(24-16)12-19(26)23-18-3-1-2-17-15(18)10-11-22-17/h1-11,22H,12H2,(H,23,26)

InChI Key

CBRWSILSMLZLEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of indole acetamide involves the condensation of appropriate precursors. While specific synthetic routes may vary, one common method is the reaction between a substituted pyridazinone and an indole derivative.

Reaction Conditions::

    Precursors: Substituted pyridazinone (e.g., 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-one) and indole (e.g., 1H-indol-4-ylamine).

    Reaction Type: Condensation.

    Solvent: Organic solvents (e.g., DMF, DMSO).

    Catalyst: Acidic or basic conditions.

    Temperature: Typically reflux conditions.

    Isolation: Purification by recrystallization or column chromatography.

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification techniques.

Chemical Reactions Analysis

Indole acetamide can undergo various reactions:

    Oxidation: Oxidative processes can lead to the formation of indole acetamide derivatives with different oxidation states.

    Reduction: Reduction reactions may yield reduced indole acetamide analogs.

    Substitution: Nucleophilic substitution at the indole or pyridazinone ring can introduce diverse substituents.

    Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts.

    Major Products: These reactions yield various derivatives with altered pharmacological properties.

Scientific Research Applications

Indole acetamide has been studied extensively for its biological potential:

    Antiviral: Some derivatives exhibit antiviral activity against influenza and Coxsackie B4 viruses.

    Anti-HIV: Certain indole derivatives show anti-HIV activity.

    Antioxidant: Potential antioxidant effects.

    Anticancer: Further research explores its role in cancer therapy.

Mechanism of Action

The exact mechanism of indole acetamide’s effects varies depending on the specific derivative. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

Compound 6b : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences: The pyridazinone core is substituted with a 4-chlorophenylpiperazine group instead of a plain 4-chlorophenyl. The acetamide is linked to a pyrazolone ring rather than an indole.
  • Synthesis: Yielded 44% via DCM-MeOH elution. IR peaks at 1703 cm⁻¹ (C=O, pyrazolone) and 1646 cm⁻¹ (pyridazinone C=O) .
Compound 6f : 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
  • Key Differences :
    • A propanamide linker replaces the acetamide.
    • Piperazine substitution modifies electronic properties.
  • Synthesis: Yielded 51% with IR peaks at 1681 cm⁻¹ (pyrazolone C=O) and 1655 cm⁻¹ (pyridazinone C=O) .
  • Significance : The extended linker may alter binding kinetics in enzyme targets.

Analogues with Modified Aromatic Substitutions

Compound 9 (ZINC08993868) : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
  • Key Differences: Quinazoline-2,4-dione core replaces pyridazinone. Fluorophenyl-ethyl group instead of indole.
  • Significance: The quinazoline dione system is associated with acetylcholinesterase inhibition, suggesting divergent pharmacological applications compared to pyridazinone-based compounds .
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Key Differences :
    • Fluoro and methoxy substitutions on the phenyl ring.
    • Ethylindole linkage instead of direct indol-4-yl attachment.
  • Significance : Fluorine substitutions improve metabolic stability, while methoxy groups may enhance blood-brain barrier penetration .

Analogues with Alternative Core Structures

Compound 8a : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide
  • Key Differences: Methylthio-benzyl substitution on pyridazinone. Bromophenyl acetamide terminus.
  • Synthesis : Low yield (10%) due to steric hindrance from the bromophenyl group .
  • Significance : The methylthio group may confer antioxidant properties, while bromine enhances halogen bonding in target interactions.

Critical Analysis of Substituent Effects

  • Chlorophenyl vs. Piperazine : Piperazine-substituted analogs (e.g., 6b, 6f) exhibit higher yields (44–51%) compared to bromophenyl derivatives (10% for 8a), likely due to improved reaction kinetics .
  • Indole vs. Pyrazolone : The indole moiety in the target compound may offer superior π-stacking in hydrophobic pockets compared to pyrazolone .
  • Fluorine/Methoxy Substitutions : Fluorine in analogs like ZINC08993868 and compounds enhances metabolic stability and target affinity .

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